molecular formula C17H18O2 B1596370 3-(4-tert-Butylphenoxy)benzaldehyde CAS No. 69770-23-6

3-(4-tert-Butylphenoxy)benzaldehyde

Cat. No. B1596370
CAS RN: 69770-23-6
M. Wt: 254.32 g/mol
InChI Key: YZIHNHLGGMSWAD-UHFFFAOYSA-N
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Description

“3-(4-tert-Butylphenoxy)benzaldehyde” is an organic compound with the molecular formula (CH3)3CC6H4OC6H4CHO . It has a molecular weight of 254.32 . This compound is used in high-throughput parallel synthesis of library compounds for early drug discovery . It was also used in a purification platform developed by ArQule that is based on reverse phase high performance liquid chromatography separation and mass directed fractionation .


Physical And Chemical Properties Analysis

“3-(4-tert-Butylphenoxy)benzaldehyde” is a solid compound . It has a boiling point of 152 °C at 0.4 mmHg and a density of 0.984 g/mL at 25 °C . The refractive index (n20/D) is 1.57 .

Scientific Research Applications

Rate Acceleration in Baylis-Hillman Reaction

Research by Aggarwal et al. (2002) demonstrated that polar solvents like water and formamide can significantly accelerate the Baylis-Hillman reaction, which is a critical carbon-carbon bond-forming reaction in organic synthesis. The study explored the reaction between cyclohexenone and benzaldehyde derivatives, including the structural realm of 3-(4-tert-Butylphenoxy)benzaldehyde, highlighting the dominant role of hydrogen bonding over hydrophobic effects in this acceleration process Aggarwal et al., 2002.

Catalysis in Suzuki–Miyaura Coupling

Umesh Kumar and colleagues (2014) developed sterically hindered selenoether ligands that react with 3-(4-tert-Butylphenoxy)benzaldehyde derivatives to form Schiff base ligands. These ligands, when reacted with palladium(II) complexes, exhibited high efficiency as catalysts in Suzuki–Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds in organic chemistry and pharmaceutical manufacturing Umesh Kumar et al., 2014.

Stereoselectivity in NHC-Catalyzed Reactions

Yan Li, Zhiqiang Zhang, and Zhilin Li (2020) conducted a computational study on the mechanisms and stereoselectivity of NHC-catalyzed reactions involving benzaldehyde and its derivatives, providing insights into the design of new catalytic reactions. This research aids in understanding how derivatives of 3-(4-tert-Butylphenoxy)benzaldehyde could be utilized in such catalyzed reactions to achieve desired outcomes with high stereoselectivity Yan Li et al., 2020.

Photophysical Properties with Terbium(III) Ions

Wang Hao, Zhang Heng‐Yi, and Liu Yu (2005) synthesized calix[4]arene derivatives incorporating benzaldehyde moieties, including structures related to 3-(4-tert-Butylphenoxy)benzaldehyde, to study their interaction with terbium(III) ions. Their research shed light on the potential application of these compounds in developing materials with specific photophysical properties Wang Hao et al., 2005.

Safety And Hazards

“3-(4-tert-Butylphenoxy)benzaldehyde” is very toxic to aquatic life . It’s recommended to avoid release to the environment . In case of contact, it’s advised to wash off with soap and plenty of water . If swallowed or inhaled, medical advice should be sought immediately .

properties

IUPAC Name

3-(4-tert-butylphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-17(2,3)14-7-9-15(10-8-14)19-16-6-4-5-13(11-16)12-18/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIHNHLGGMSWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022300
Record name 3-(4-tert-Butylphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-tert-Butylphenoxy)benzaldehyde

CAS RN

69770-23-6
Record name 3-[4-(1,1-Dimethylethyl)phenoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69770-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-tert-Butylphenoxy)benzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069770236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-tert-Butylphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(tert-butyl)phenoxy]benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.351
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-(4-TERT-BUTYLPHENOXY)BENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
JD Walker, H Printup - QSAR & Combinatorial Science, 2008 - Wiley Online Library
The US Environmental Protection Agency (US EPA) nominated aldehydes to the Toxic Substances Control Act (TSCA) Interagency Testing Committee (ITC) to obtain aquatic toxicity …
Number of citations: 8 onlinelibrary.wiley.com
M Smiesko, E Benfenati - Journal of chemical information and …, 2004 - ACS Publications
Predictive models for the aquatic toxicity of aldehydes were designed for a set of 50 aromatic or aliphatic compounds containing at least one aldehyde group, for which the acute toxicity …
Number of citations: 27 pubs.acs.org
HC Hang, C Yu, KG Ten Hagen, E Tian, KA Winans… - Citeseer
Supplementary Material for: Page 1 Supplemental Data Small Molecule Inhibitors of Mucin-Type O-Linked Glycosylation from a Uridine-Based Library Howard C. Hang, Chong Yu, Kelly …
Number of citations: 2 citeseerx.ist.psu.edu
S Dimitrov, Y Koleva, TW Schultz… - … and Chemistry: An …, 2004 - Wiley Online Library
The present study proposes a generic interspecies quantitative structure‐activity relationship (QSAR) model that can be used to predict the acute toxicity of aldehydes to most species of …
Number of citations: 71 setac.onlinelibrary.wiley.com
CL Russom, SP Bradbury, SJ Broderius… - … and Chemistry: An …, 1997 - Wiley Online Library
In the field of aquatic toxicology, quantitative structure‐activity relationships (QSARs) have developed as scientifically credible models for predicting the toxicity of chemicals when little …
Number of citations: 728 setac.onlinelibrary.wiley.com
KS Martin - 2014 - search.proquest.com
The field of organic synthesis is uniquely poised to enable the assembly of new chemical entities for the discovery and development of medicines for treating disease and molecular …
Number of citations: 0 search.proquest.com
S Karabunarliev, OG Mekenyan… - Quantitative …, 1996 - Wiley Online Library
Estimating the toxicity of reactive xenobiotics to aquatic organisms requires physicochemical descriptors of passive transport and chemical reactions with nucleophilic biological ligands. …
Number of citations: 117 onlinelibrary.wiley.com
YY Ren, LC Zhou, L Yang, PY Liu… - SAR and QSAR in …, 2016 - Taylor & Francis
The paper highlights the use of the logistic regression (LR) method in the construction of acceptable statistically significant, robust and predictive models for the classification of …
Number of citations: 36 www.tandfonline.com
RA Drummond, CL Russom - Environmental Toxicology and …, 1990 - Wiley Online Library
Fathead minnows (Pimephales promelas) were exposed to acutely toxic concentrations of organic chemicals under flow‐through conditions at 25C for 96 h. Changes in behavior and …
Number of citations: 156 setac.onlinelibrary.wiley.com
Y Song, FY Lin, F Yin, M Hensler… - Journal of medicinal …, 2009 - ACS Publications
Staphylococcus aureus produces a golden carotenoid virulence factor called staphyloxanthin (STX), and we report here the inhibition of the enzyme, dehydrosqualene synthase (CrtM), …
Number of citations: 82 pubs.acs.org

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